Cdr3.lin(82-89)
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Overview
Description
Cdr3.lin(82-89) is a synthetic peptide derived from the complementarity-determining region 3 (CDR3) of the CD4 molecule. This region plays a crucial role in the immune response by interacting with major histocompatibility complex (MHC) class II molecules and T cell receptors (TCRs). The peptide sequence of Cdr3.lin(82-89) is specifically designed to mimic the natural CDR3 region, allowing it to interact with CD4 molecules on T cells and modulate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdr3.lin(82-89) typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of Cdr3.lin(82-89) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Purification methods, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired peptide from impurities .
Chemical Reactions Analysis
Types of Reactions
Cdr3.lin(82-89) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and properties, potentially enhancing its biological activity or stability .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide’s structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, altering the peptide’s conformation.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Scientific Research Applications
Cdr3.lin(82-89) has a wide range of scientific research applications, particularly in the fields of immunology, medicine, and biotechnology. Some key applications include:
Immunotherapy: Cdr3.lin(82-89) can be used to modulate immune responses by interacting with CD4 molecules on T cells.
Vaccine Development: The peptide’s ability to mimic natural CDR3 regions allows it to be used in vaccine design, enhancing the immune system’s ability to recognize and respond to specific antigens.
Mechanism of Action
Cdr3.lin(82-89) exerts its effects by binding to CD4 molecules on the surface of T cells. This interaction can block the binding of natural ligands, such as MHC class II molecules, thereby modulating T cell activation and immune responses. The peptide’s mechanism of action involves forming heteromeric complexes with CD4, which can inhibit downstream signaling pathways and reduce the production of cytokines like interleukin-2 (IL-2) .
Comparison with Similar Compounds
Cdr3.lin(82-89) can be compared to other synthetic peptides derived from complementarity-determining regions, such as CDR2.lin(50-55) and CDR1.lin(30-35). While these peptides share similar structural features, Cdr3.lin(82-89) is unique in its ability to specifically target the CD4 molecule and modulate immune responses. This specificity makes it a valuable tool for studying immune regulation and developing targeted therapies .
List of Similar Compounds
- CDR2.lin(50-55)
- CDR1.lin(30-35)
- CDR3.AME(82-89)
Properties
CAS No. |
187826-37-5 |
---|---|
Molecular Formula |
C66H91N13O22S3 |
Molecular Weight |
1514.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H91N13O22S3/c1-5-33(4)54(79-60(94)43(26-35-11-15-37(80)16-12-35)72-62(96)46(29-102)75-55(89)39(67)25-34-9-7-6-8-10-34)65(99)77-48(31-104)61(95)70-42(21-24-51(85)86)58(92)78-53(32(2)3)64(98)71-41(20-23-50(83)84)56(90)73-44(28-52(87)88)59(93)69-40(19-22-49(68)82)57(91)76-47(30-103)63(97)74-45(66(100)101)27-36-13-17-38(81)18-14-36/h6-18,32-33,39-48,53-54,80-81,102-104H,5,19-31,67H2,1-4H3,(H2,68,82)(H,69,93)(H,70,95)(H,71,98)(H,72,96)(H,73,90)(H,74,97)(H,75,89)(H,76,91)(H,77,99)(H,78,92)(H,79,94)(H,83,84)(H,85,86)(H,87,88)(H,100,101)/t33-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1 |
InChI Key |
PRAZENSHZWQRLN-XVBGTMCGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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